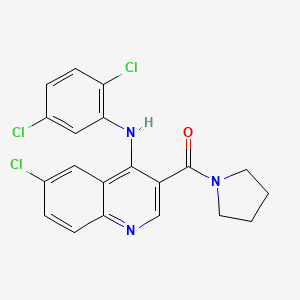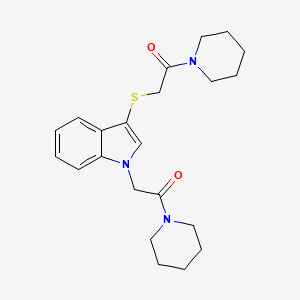
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a complex organic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core substituted with a chlorophenyl group and a pyrrolidine-1-carbonyl moiety. Let’s break down its components:
Quinoline Ring: The quinoline ring is a heterocyclic aromatic system containing a nitrogen atom. It is found in various natural products and synthetic compounds.
Chlorophenyl Group: The chlorophenyl group contributes to the compound’s overall reactivity and properties.
Pyrrolidine-1-carbonyl Moiety: The pyrrolidine-1-carbonyl group is a five-membered ring containing a carbonyl (C=O) group. It imparts specific chemical functionality.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 6-chloroquinoline-4-amine with 2,5-dichlorobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The reaction proceeds via an acylation process, resulting in the formation of the desired product.
Reaction Conditions:Reagents: 6-chloroquinoline-4-amine, 2,5-dichlorobenzoyl chloride, base (e.g., pyridine)
Solvent: Organic solvent (e.g., dichloromethane, chloroform)
Temperature: Room temperature or slightly elevated
Workup: Acidification and extraction
Industrial Production: The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific proprietary methods and conditions are typically confidential.
化学反応の分析
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The chlorophenyl group is susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).
Major Products: The specific products depend on reaction conditions and reagents.
科学的研究の応用
This compound finds applications in diverse fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other quinoline-based compounds.
作用機序
The exact mechanism of action remains an area of ongoing research. potential targets and pathways include interactions with enzymes, receptors, or cellular signaling pathways.
特性
分子式 |
C20H16Cl3N3O |
|---|---|
分子量 |
420.7 g/mol |
IUPAC名 |
[6-chloro-4-(2,5-dichloroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H16Cl3N3O/c21-12-4-6-17-14(9-12)19(25-18-10-13(22)3-5-16(18)23)15(11-24-17)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
InChIキー |
FNSBEJDIPXHWDN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=CC(=C4)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11281689.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281707.png)
![4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11281714.png)
![3-(4-isopropylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11281715.png)
![1-[6-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11281716.png)
![methyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281719.png)

![N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281730.png)
![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B11281737.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281741.png)
![N-cycloheptyl-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281746.png)
![methyl 4-[(5-{2-hydroxy-4-[(2-methylbenzyl)oxy]phenyl}-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B11281747.png)
![1-(2,5-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11281749.png)
![Methyl 4-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11281755.png)
